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Compound of Interest

Compound Name: (R)-2-Aminopentan-1-ol

Cat. No.: B1352288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiroptical properties of (R)-2-
Aminopentan-1-ol, a key chiral intermediate in organic synthesis and drug development. This

document details its physicochemical properties, provides a standardized experimental protocol

for determining its optical rotation, and illustrates key concepts and workflows through detailed

diagrams.

Core Concepts: Chirality and Optical Activity
(R)-2-Aminopentan-1-ol is a chiral molecule, meaning it is non-superimposable on its mirror

image. This property arises from the presence of a stereocenter at the second carbon atom,

which is bonded to four different groups: a hydrogen atom, an amino group, a propyl group,

and a hydroxymethyl group. The "R" designation refers to the specific spatial arrangement of

these groups according to the Cahn-Ingold-Prelog priority rules.

Chiral molecules have the unique property of rotating the plane of plane-polarized light. This

phenomenon is known as optical activity. The direction and magnitude of this rotation are

characteristic of a specific enantiomer under defined conditions. The enantiomer that rotates

light to the right (clockwise) is termed dextrorotatory (+), while the one that rotates light to the

left (counter-clockwise) is levorotatory (-). (R)-2-Aminopentan-1-ol is levorotatory, as indicated

by the negative sign in its specific rotation value.

Caption: Chirality and its effect on plane-polarized light.
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Physicochemical and Optical Properties
The following tables summarize the key quantitative data for (R)-2-Aminopentan-1-ol and its

racemic form.

Table 1: Properties of (R)-2-Aminopentan-1-ol

Property Value Conditions

CAS Number 80696-30-6 -

Molecular Formula C₅H₁₃NO -

Molecular Weight 103.16 g/mol -

Melting Point 44-48 °C lit.

Specific Rotation ([α]²⁰/D) -17° c = 1 in chloroform

Table 2: Properties of dl-2-Aminopentan-1-ol (Racemic Mixture)

Property Value Conditions

CAS Number 4146-04-7 -

Density 0.922 g/mL at 25 °C (lit.)[1]

Boiling Point 194-195 °C lit.[1]

Refractive Index (n20/D) 1.4511 lit.[1]

Solubility
Soluble in water, ethanol, and

dimethylformamide
-[1]

Experimental Protocol: Determination of Optical
Rotation
This section provides a detailed methodology for the determination of the specific rotation of

(R)-2-Aminopentan-1-ol using a polarimeter.
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3.1. Materials and Equipment

(R)-2-Aminopentan-1-ol sample

Chloroform (or other suitable solvent), analytical grade

Volumetric flask (e.g., 10 mL)

Analytical balance

Polarimeter with a sodium D-line lamp (589 nm)

Polarimeter cell (e.g., 1 dm)

Pasteur pipettes

Beakers

3.2. Procedure

Instrument Preparation:

Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15

minutes to ensure a stable light source.

Blank Measurement:

Fill the polarimeter cell with the pure solvent (chloroform).

Ensure there are no air bubbles in the light path.

Place the cell in the polarimeter and take a blank reading. This value should be zeroed or

subtracted from the sample reading.

Sample Preparation:

Accurately weigh a sample of (R)-2-Aminopentan-1-ol (e.g., 0.1 g) using an analytical

balance.
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Transfer the sample to a 10 mL volumetric flask.

Dissolve the sample in the solvent and fill the flask to the mark. Ensure the solution is

homogeneous.

Calculate the exact concentration (c) in g/mL.

Sample Measurement:

Rinse the polarimeter cell with a small amount of the prepared solution.

Fill the cell with the solution, again ensuring no air bubbles are present.

Place the filled cell in the polarimeter and record the observed rotation (α) in degrees.

Calculation of Specific Rotation:

The specific rotation ([\α]T/λ) is calculated using the following formula: [\α]T/λ = α / (l × c)

where:

α = observed rotation in degrees

l = path length of the cell in decimeters (dm)

c = concentration of the solution in g/mL

T = temperature in degrees Celsius

λ = wavelength of the light source (D for sodium D-line)
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Caption: Experimental workflow for determining specific rotation.
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Role in Drug Development
(R)-2-Aminopentan-1-ol serves as a valuable chiral building block in the synthesis of more

complex molecules, particularly in the pharmaceutical industry. The stereochemistry of a drug

is often critical to its pharmacological activity and safety, as different enantiomers can have

different biological effects. One enantiomer may be therapeutically active, while the other could

be inactive or even cause adverse effects.

This compound has been identified as an intermediate in the synthesis of potent dual toll-like

receptor modulators, which are of interest in the development of therapies for various diseases.

Its use ensures the desired stereochemistry in the final active pharmaceutical ingredient (API).
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Caption: Role as a chiral building block in API synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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